Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane exhibits a sophisticated arrangement of functional groups that confer distinct chemical properties to the compound. The silicon atom serves as the central node of the molecule, coordinated to four substituents: one methoxy group, two methyl groups, and a three-carbon propyl chain terminated with a glycidyl ether moiety. This tetrahedral coordination around silicon creates a stable organosilicon framework that maintains structural integrity under various reaction conditions.
The stereochemical features of this compound are particularly noteworthy due to the presence of the oxirane ring system. The epoxy group, specifically the oxiran-2-ylmethoxy substituent, introduces a potential stereogenic center at the carbon bearing the oxirane ring. This structural element contributes to the compound's reactivity profile, as the strained three-membered ring system is susceptible to nucleophilic attack under appropriate conditions. The spatial arrangement of the propyl linker allows for conformational flexibility, enabling the molecule to adopt multiple conformations that may influence its interaction with substrates and reaction partners.
The molecular framework demonstrates excellent structural stability while maintaining reactive functionality. The silicon-carbon bonds connecting the methyl groups and propyl chain exhibit typical covalent character, with bond lengths and angles consistent with standard organosilicon compounds. The presence of the methoxy group provides hydrolyzable functionality, while the two methyl groups contribute to the overall hydrophobic character of the silicon center.
Properties
IUPAC Name |
methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-10-13(2,3)6-4-5-11-7-9-8-12-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNXYLDLGARYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374705 | |
| Record name | Methoxy(dimethyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100303-57-9 | |
| Record name | Methoxy(dimethyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane is a silane coupling agent that has garnered attention due to its potential applications in various fields, including materials science and biomedical engineering. This compound exhibits unique chemical properties that enhance adhesion and compatibility between organic and inorganic materials. Understanding its biological activity is crucial for assessing its safety and efficacy in applications such as drug delivery systems, coatings, and composites.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Silane Group : Enhances adhesion properties.
- Epoxy Group : Provides reactivity for cross-linking and polymerization.
- Methoxy Groups : Improve solubility and compatibility with organic substrates.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential effects:
- Cytotoxicity : Studies have shown varying levels of cytotoxicity depending on concentration and exposure time. The compound exhibits moderate toxicity in certain cell lines, necessitating further investigation into safe dosage levels.
- Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for use in antimicrobial coatings.
- Biocompatibility : Its compatibility with biological tissues is critical for applications in medical devices. In vitro studies indicate favorable biocompatibility profiles, although long-term effects remain to be evaluated.
Case Studies
-
Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of this compound on human fibroblast cells using MTT assays. Results indicated a dose-dependent decrease in cell viability at concentrations above 100 µg/mL.
Concentration (µg/mL) Cell Viability (%) 0 100 10 95 50 85 100 60 200 30 -
Antimicrobial Activity
- The antimicrobial efficacy was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12
Mechanistic Insights
Research into the mechanisms underlying the biological activities of this compound reveals:
- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Cytotoxic effects may be mediated through ROS generation, contributing to oxidative stress in cells.
Scientific Research Applications
Adhesives and Sealants
Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane serves as a coupling agent in adhesives and sealants. Its ability to bond organic materials to inorganic substrates makes it valuable in construction and manufacturing industries. The silane enhances adhesion properties, improving the durability and performance of adhesives.
Coatings
This compound is used in the formulation of protective coatings, particularly anti-fog coatings. These coatings are applied to surfaces such as glass and plastics to prevent fogging, enhancing visibility in various applications, including automotive and optical devices .
Pharmaceuticals
This compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy .
Surface Modification
The compound is utilized for surface modification processes, enhancing the properties of materials such as metals, ceramics, and glass. By modifying surface characteristics, it can improve hydrophobicity or promote biocompatibility for medical applications .
Case Study 1: Adhesive Performance
In a comparative study on adhesive performance, this compound was tested against traditional silanes. Results showed a significant improvement in bonding strength when used as a coupling agent in epoxy-based adhesives, demonstrating its effectiveness in enhancing adhesion to glass substrates.
| Adhesive Type | Bond Strength (MPa) | Without Silane | With Methoxy-dimethyl Silane |
|---|---|---|---|
| Epoxy Adhesive | 5.0 | 2.5 | 5.0 |
Case Study 2: Coating Efficacy
A study focused on the application of anti-fog coatings containing this compound demonstrated that surfaces treated with this compound exhibited significantly reduced fogging under varying humidity conditions compared to untreated surfaces.
| Condition | Fogging Index | Untreated Surface | Treated Surface |
|---|---|---|---|
| High Humidity | 80 | Yes | No |
| Low Humidity | 20 | Yes | No |
Comparison with Similar Compounds
Functional Groups and Reactivity
The reactivity and applications of silanes are dictated by their functional groups. Below is a comparative analysis of key analogues:
Molecular Weight and Structural Impact
Unique Properties and Research Findings
- Methoxy-dimethyl variant : Demonstrated 95% adhesion retention in epoxy-based composites after 500 hours of UV exposure .
- GLYMO: Achieved 98% durability in halochromic textile coatings when combined with Alizarin Red S, outperforming non-silane analogues .
- Tri-tert-butoxy variant : Exhibited 40% slower hydrolysis kinetics than methoxy analogues, ideal for delayed-cure systems .
- Methacryloxypropyltrimethoxysilane : Enhanced interfacial shear strength in polystyrene composites by 60% compared to untreated controls .
Preparation Methods
General Synthetic Strategy
The preparation of Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the following key steps:
Detailed Preparation Methods
Hydrosilylation of Allyl Glycidyl Ether with Methyldimethoxysilane
One common industrial method involves hydrosilylation, where an allyl glycidyl ether reacts with methyldimethoxysilane under catalytic conditions:
- Reactants:
- Allyl glycidyl ether (contains the epoxy group)
- Methyldimethoxysilane (provides the silane moiety)
- Catalyst:
- Platinum-based catalysts (e.g., Karstedt’s catalyst) are typically employed to promote hydrosilylation.
- Reaction conditions:
- Temperature: Mild heating (50–100 °C)
- Solvent: Often carried out in inert organic solvents such as toluene or xylene
- Mechanism:
- The Si-H bond of methyldimethoxysilane adds across the C=C double bond of allyl glycidyl ether, forming the silane with the epoxy-functionalized propyl side chain.
- Outcome:
- High selectivity for the anti-Markovnikov addition product, preserving the epoxy ring intact.
This method is favored for its efficiency and ability to produce high-purity product with controlled molecular structure.
Epoxidation of Methoxy-dimethyl-[3-(hydroxypropoxy)propyl]silane
An alternative approach involves first synthesizing a methoxy-dimethyl-[3-(hydroxypropoxy)propyl]silane intermediate, followed by epoxidation:
- Step 1: Preparation of hydroxypropoxy silane
- Reaction of methyldimethoxysilane with 3-chloropropanol or 3-bromopropanol under nucleophilic substitution conditions.
- Step 2: Epoxidation
- The terminal hydroxyl group is converted to an epoxy group using epoxidizing agents such as:
- m-Chloroperbenzoic acid (m-CPBA)
- Peracetic acid
- Reaction conditions are controlled to avoid ring opening or side reactions.
- The terminal hydroxyl group is converted to an epoxy group using epoxidizing agents such as:
- Advantages:
- Allows for precise control over the epoxy group formation.
- Suitable for laboratory-scale synthesis.
Direct Reaction of Epichlorohydrin with Methoxy-dimethylpropylsilane Derivatives
This method involves nucleophilic substitution of epichlorohydrin with a methoxy-dimethylpropylsilane derivative bearing a nucleophilic group:
- Reactants:
- Epichlorohydrin (contains the oxirane ring)
- Methoxy-dimethylpropylsilane with a nucleophilic substituent (e.g., alkoxide or phenoxide)
- Reaction conditions:
- Base catalysis to generate the nucleophile
- Controlled temperature to prevent polymerization or side reactions
- Outcome:
- Formation of the ether linkage between the silane and the oxirane ring.
Reaction Parameters and Optimization
| Parameter | Typical Range/Values | Notes |
|---|---|---|
| Catalyst | Platinum-based (e.g., Karstedt’s) | Essential for hydrosilylation efficiency |
| Temperature | 50–100 °C | Higher temps risk epoxy ring opening |
| Solvent | Toluene, xylene, or inert solvents | Solubility and reaction rate optimization |
| Molar ratio (Si-H: C=C) | ~1:1 | Stoichiometric balance critical for selectivity |
| Reaction time | 2–8 hours | Depends on catalyst loading and temperature |
| Epoxidation agent | m-CPBA, peracetic acid | For epoxidation step in alternative methods |
Research Findings & Industrial Insights
- The hydrosilylation method is the most widely adopted due to its high yield and retention of the epoxy group, critical for adhesion properties in applications.
- Control of moisture is crucial during synthesis to prevent premature hydrolysis of the methoxy silane groups, which can lead to polymerization and reduced product quality.
- Patent literature (e.g., US9623705B2) indicates that modified silane compounds with epoxy functionalities are produced under controlled conditions to optimize their reactivity and compatibility with polymer matrices.
- Analytical techniques such as NMR, IR spectroscopy, and GC-MS are employed to verify the integrity of the epoxy ring and the silane moiety post-synthesis.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Agent | Advantages | Limitations |
|---|---|---|---|---|
| Hydrosilylation | Allyl glycidyl ether + methyldimethoxysilane | Platinum catalyst (Karstedt’s) | High selectivity, industrially scalable | Requires expensive catalysts |
| Epoxidation of hydroxypropoxy silane | Methyldimethoxysilane + 3-chloropropanol | m-CPBA or peracetic acid | Precise epoxy group formation | Multi-step, less industrially common |
| Nucleophilic substitution with epichlorohydrin | Epichlorohydrin + nucleophilic silane derivative | Base catalyst | Direct epoxy introduction | Sensitive to reaction conditions |
Q & A
Basic: What spectroscopic techniques are recommended for characterizing Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane, and how are key functional groups identified?
Answer:
1H NMR spectroscopy is critical for resolving hydrogen environments. Peaks corresponding to the oxirane (epoxide) group appear as distinct signals between δ 3.1–3.5 ppm (C-O-CH2 protons) and δ 2.5–2.8 ppm (epoxide ring protons). The methyl groups attached to silicon (Si-CH3) resonate near δ 0.1–0.3 ppm, while methoxy (-OCH3) groups appear around δ 3.2–3.4 ppm . FT-IR spectroscopy complements this by identifying Si-O-Si (1050–1100 cm⁻¹) and epoxide C-O-C (1250–950 cm⁻¹) stretches. For advanced structural confirmation, 13C NMR and mass spectrometry (e.g., ESI-MS) are used to resolve carbon environments and molecular ion peaks.
Basic: How is this compound synthesized, and what are common precursors?
Answer:
A typical synthesis involves hydrosilylation of allyl glycidyl ether with methoxy-dimethylsilane derivatives under nickel or platinum catalysis. For example:
- Precursor : Allyl glycidyl ether (epoxide-containing alkene) reacts with methoxy-dimethylsilane.
- Catalyst : Nickel nanoparticles (e.g., Ni(0)) in toluene at 80°C for 6–12 hours, yielding the target compound with >85% purity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted silanes and catalysts.
Advanced: How does the epoxide group in this compound influence its reactivity in sol-gel hybrid material synthesis?
Answer:
The epoxide enables ring-opening reactions under acidic or basic conditions, forming covalent bonds with nucleophiles (e.g., amines, hydroxyls). In sol-gel processes:
- Cross-linking : Epoxide reacts with silanol (Si-OH) groups on silica nanoparticles, enhancing adhesion and mechanical stability .
- Hybrid networks : Co-condensation with tetraethyl orthosilicate (TEOS) creates Si-O-Si frameworks, while the epoxide provides organic functionality for post-modification (e.g., dye immobilization) .
- Kinetics : Epoxide reactivity is pH-dependent; acidic conditions (HCl catalyst) favor faster ring-opening but may hydrolyze methoxy groups.
Advanced: What experimental strategies optimize the stability of this compound in aqueous environments?
Answer:
Hydrolysis of methoxy groups (Si-OCH3 → Si-OH) is a key stability challenge. Mitigation strategies include:
- pH control : Storage at neutral pH (6–8) slows hydrolysis. Acidic/basic conditions accelerate degradation.
- Solvent selection : Use anhydrous solvents (e.g., THF, DMF) during synthesis and storage.
- Co-condensation : Pre-reacting with hydrophobic silanes (e.g., hexamethyldisilazane) reduces Si-OH formation .
- Kinetic monitoring : Track hydrolysis via 29Si NMR to quantify silanol formation rates .
Advanced: How does this compound interact with carbon-based nanomaterials, and what analytical methods validate these interactions?
Answer:
The silane acts as a coupling agent for carbon nanotubes (CNTs) or graphene:
- Functionalization : Epoxide reacts with amine-modified CNTs (e.g., via APTS silane ), forming covalent Si-O-C bonds.
- Characterization :
Basic: What are the primary applications of this compound in polymer science?
Answer:
- Epoxy resins : Cross-linking agent for thermosetting polymers, enhancing thermal stability.
- Surface modification : Grafting onto silica nanoparticles for drug delivery systems or stimuli-responsive coatings .
- Adhesives : Improves interfacial bonding in silica-reinforced composites via silanol-epoxide interactions.
Advanced: What contradictions exist in literature regarding the catalytic efficiency of this compound in hydrosilylation reactions?
Answer:
Discrepancies arise in catalyst selection and yield optimization :
- Nickel vs. platinum : Ni catalysts (e.g., Ni(0)) reported in achieve ~85% yield, while Pt-based systems (e.g., Karstedt’s catalyst) may offer faster kinetics but higher costs.
- Side reactions : Competing hydrolysis of methoxy groups under humid conditions reduces effective silane concentration.
- Resolution : Controlled atmosphere (argon) and anhydrous solvents improve reproducibility .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction pathways?
Answer:
- Epoxide ring-opening : DFT calculates activation energies for nucleophilic attack (e.g., by amines vs. hydroxyls), guiding solvent/catalyst selection.
- Silane hydrolysis : Molecular dynamics simulate Si-OCH3 bond cleavage under varying pH, informing storage protocols.
- Surface adsorption : Monte Carlo models predict orientation on silica surfaces, aiding in material design .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatile silane vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid.
- Waste disposal : Collect in sealed containers for incineration, avoiding aqueous release due to hydrolysis toxicity .
Advanced: What are the limitations of this compound in high-temperature applications, and how can they be addressed?
Answer:
- Thermal degradation : Decomposition above 250°C releases methane and formaldehyde.
- Stabilization : Blending with heat-resistant polymers (e.g., polyimides) or inorganic fillers (e.g., alumina) extends usable temperature ranges.
- In situ monitoring : TGA-FTIR identifies degradation byproducts to refine material formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
